molecular formula C10H12ClNO2 B3053567 2-Amino-6-methoxy-1-indanone hydrochloride CAS No. 5450-76-0

2-Amino-6-methoxy-1-indanone hydrochloride

Cat. No.: B3053567
CAS No.: 5450-76-0
M. Wt: 213.66 g/mol
InChI Key: NSQJISUSJNUSRW-UHFFFAOYSA-N
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Description

2-Amino-6-methoxy-1-indanone hydrochloride is a versatile chemical compound with a unique structure that has garnered significant attention in scientific research

Mechanism of Action

Target of Action

It’s known that 2-aminoindan, an analog of amphetamine, shows potential bronchodilator and analgesic effects . This suggests that 2-Amino-6-methoxy-1-indanone hydrochloride might interact with similar targets, such as adrenergic receptors , which are metabotropic receptors located on cell membranes and stimulated by catecholamines.

Mode of Action

For instance, it could bind to adrenergic receptors, triggering a series of intracellular events that lead to the observed bronchodilator and analgesic effects .

Biochemical Pathways

Given its potential interaction with adrenergic receptors , it might influence pathways related to the regulation of smooth muscle contraction and pain perception

Result of Action

Based on its potential bronchodilator and analgesic effects , it might relax smooth muscle cells in the airways and modulate pain signaling pathways, respectively.

Biochemical Analysis

Biochemical Properties

. The nature of these interactions involves the nitrogen acting as a nucleophile in competition with oxygen .

Molecular Mechanism

The molecular mechanism of action of 2-Amino-6-methoxy-1-indanone hydrochloride is not fully elucidated. It’s known that the oxygen in the compound acts as a nucleophile in competition with nitrogen, but it’s a dead-end process

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methoxy-1-indanone hydrochloride typically involves the reaction of 6-methoxy-1-indanone with appropriate reagents to introduce the amino group at the 2-position. One common method involves the use of amyl nitrite in methanol with hydrochloric acid to form the hydroxyimino ketone, which is then reduced to the 2-aminoindan using a palladium on carbon catalyst in glacial acetic acid with catalytic sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The key to industrial production is optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methoxy-1-indanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino and methoxy groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce different amines or alcohols.

Scientific Research Applications

2-Amino-6-methoxy-1-indanone hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

2-Amino-6-methoxy-1-indanone hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined amino and methoxy functionalities, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-amino-6-methoxy-2,3-dihydroinden-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c1-13-7-3-2-6-4-9(11)10(12)8(6)5-7;/h2-3,5,9H,4,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQJISUSJNUSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(C2=O)N)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20636340
Record name 2-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20636340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5450-76-0
Record name 1H-Inden-1-one, 2-amino-2,3-dihydro-6-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5450-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 10681
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005450760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC10681
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10681
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20636340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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